Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride
Description
Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride (CAS: 2102502-56-5) is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.0]hexane core substituted with a methyl ester-linked acetoxy group at the 6-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of receptor-targeted therapies. Its structural rigidity and stereochemical complexity make it valuable for modulating biological activity .
Properties
IUPAC Name |
methyl 2-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)2-5-6-3-9-4-7(5)6;/h5-7,9H,2-4H2,1H3;1H/t5?,6-,7+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYGUPVLDIACMR-FXFNDYDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2C1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC1[C@H]2[C@@H]1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the azabicyclohexane core.
Cyclopropanation: The intermediate alpha-diazoacetate is reacted under controlled conditions to form the bicyclic structure.
Esterification: The resulting compound is then esterified to introduce the methyl acetate group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an antiviral or antibacterial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for unique binding interactions, potentially leading to high specificity and potency.
Comparison with Similar Compounds
Structural Analogues
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate Hydrochloride
- CAS : 1373253-19-0 / 2095192-18-8
- Molecular Formula: C₈H₁₄ClNO₂
- Molecular Weight : 191.66
- Key Differences: Substituent: Ethyl ester vs. methyl ester-acetoxy group in the target compound. This compound is commonly used in peptide mimetics and enzyme inhibitor studies .
rel-(1R,5S,6s)-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine Dihydrochloride
- CAS : 1622351-34-1
- Molecular Formula : C₇H₁₆Cl₂N₂
- Molecular Weight : 199.12
- Key Differences :
- Substituent: Dimethylamine group instead of an ester.
- Impact : The amine functionality enhances water solubility but may reduce blood-brain barrier penetration. Hazard statements (H315, H319, H335) indicate risks of skin/eye irritation and respiratory sensitization, differing from the ester derivatives’ profiles .
tert-Butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
- CAS : 134677-60-4
- Molecular Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : 198.26
- Key Differences :
Functional and Pharmacological Comparisons
Mazisotinum (Somatostatin Receptor Agonist)
- Structure : Carboxamide derivative of 3-azabicyclo[3.1.0]hexane.
- Activity : Acts as a somatostatin receptor agonist, demonstrating the scaffold’s versatility in targeting G-protein-coupled receptors. The carboxamide group enhances binding affinity compared to ester derivatives .
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid Hydrochloride
- CAS : sc-345326
- Molecular Formula: C₆H₁₀ClNO₂
- Molecular Weight : 163.6 (free acid)
- Key Differences :
- Substituent: Free carboxylic acid vs. ester.
- Impact : Increased polarity reduces cell membrane permeability but improves solubility for aqueous-phase reactions. Often used as a precursor for ester derivatives .
Biological Activity
Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a bicyclic framework that includes a nitrogen atom, which is characteristic of azabicyclic compounds. Its chemical structure can be represented as follows:
- Molecular Formula : C8H14ClNO2
- Molecular Weight : 191.66 g/mol
- CAS Number : 2102502-56-5
Pharmacological Properties
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs often exhibit antimicrobial properties. The presence of the bicyclic structure may enhance interaction with microbial targets, although specific data on this compound is limited .
- Neuropharmacological Effects : The compound's interaction with metabotropic glutamate receptors (mGluRs) has been suggested as a potential area for exploration. mGluRs are implicated in various neurological disorders, and modulation of these receptors could lead to therapeutic benefits .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific proteins or enzymes involved in disease pathways:
- Binding Affinity Studies : Initial interaction studies have indicated potential binding to proteins associated with disease mechanisms, although detailed studies are required to confirm these interactions .
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of structurally related azabicyclic compounds found that modifications to the bicyclic structure could enhance activity against certain bacterial strains. While direct studies on this compound are lacking, these findings suggest a promising avenue for further research .
Case Study 2: Neuropharmacological Applications
Research into compounds targeting mGluRs has shown that modulation can lead to improved outcomes in models of anxiety and depression. Given the structural similarities of this compound to known mGluR modulators, it is plausible that this compound could exhibit similar effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| rel-(1R,5S,6r)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine | Bicyclic amine structure | Lacks the acetate moiety |
| 2-[rel-(1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid | Contains an oxabicyclic structure | Different functional group profile |
| rel-(1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl methanamine | Similar bicyclic framework | Variations in substituents |
This table illustrates how this compound compares structurally and functionally with similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
